molecular formula C13H18O2 B14733608 4-(3-Methylpentan-3-yl)benzoic acid CAS No. 6629-99-8

4-(3-Methylpentan-3-yl)benzoic acid

Cat. No.: B14733608
CAS No.: 6629-99-8
M. Wt: 206.28 g/mol
InChI Key: DMUPDNJSENXBTD-UHFFFAOYSA-N
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Description

4-(3-Methylpentan-3-yl)benzoic acid is a substituted benzoic acid derivative characterized by a branched aliphatic chain at the para position of the aromatic ring. The compound’s structure comprises a benzoic acid backbone with a 3-methylpentan-3-yl group, which introduces steric hindrance and hydrophobicity due to the branched alkyl chain. Such substituents are known to influence solubility, melting points, and biological interactions .

Properties

CAS No.

6629-99-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(3-methylpentan-3-yl)benzoic acid

InChI

InChI=1S/C13H18O2/c1-4-13(3,5-2)11-8-6-10(7-9-11)12(14)15/h6-9H,4-5H2,1-3H3,(H,14,15)

InChI Key

DMUPDNJSENXBTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpentan-3-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with 3-methylpentan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpentan-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methylpentan-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylpentan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Methylpentan-3-yl)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects and applications:

Compound Name CAS No. Substituent Molecular Formula Molecular Weight Key Properties Applications
This compound Not available 3-Methylpentan-3-yl (branched alkyl) Likely C₁₃H₁₈O₂ ~206.3 (estimated) High hydrophobicity, low polarity Potential use in hydrophobic drug delivery systems (inferred)
4-(3-Methyl-3-butenyl)benzoic acid 732249-74-0 3-Methyl-3-butenyl (unsaturated alkyl) C₁₂H₁₄O₂ 190.24 Alkenyl group introduces rigidity; reactive double bond Intermediate for fine chemicals, alkenyl-based synthesis
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 3,4-Dihydroxyphenylpropenoic acid C₉H₈O₄ 180.16 Yellow crystals, high polarity, antioxidant activity Pharmacological research, food additives, cosmetics

Key Observations:

Alkenyl Groups (e.g., 3-methyl-3-butenyl): Introduce unsaturation, increasing reactivity for chemical modifications (e.g., cycloadditions) . Polar Functional Groups (e.g., dihydroxy in caffeic acid): Improve solubility and antioxidant capacity, making them suitable for dietary and cosmetic applications .

Biological and Industrial Relevance :

  • This compound’s branched structure may favor applications in lipophilic drug formulations, whereas caffeic acid’s polarity supports its role in free radical scavenging .
  • The unsaturated analog, 4-(3-Methyl-3-butenyl)benzoic acid, serves as a synthetic intermediate, leveraging its reactive double bond for further derivatization .

Data Limitations :

  • Direct experimental data for this compound are scarce in the provided evidence. However, structural parallels with the butenyl analog suggest shared physicochemical trends, such as reduced water solubility compared to polar derivatives like caffeic acid.

Research Implications

The structural diversity of benzoic acid derivatives underscores the importance of substituent design in tailoring compounds for specific industrial or pharmacological uses. For instance:

  • Hydrophobic Derivatives : Branched alkyl chains (as in this compound) could optimize drug bioavailability in lipid-rich environments.
  • Reactive Intermediates : Unsaturated analogs enable modular synthesis pathways, as seen in 4-(3-Methyl-3-butenyl)benzoic acid .
  • Polar Derivatives : Caffeic acid’s dihydroxy groups exemplify how functionalization enhances antioxidant utility in food and cosmetics .

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